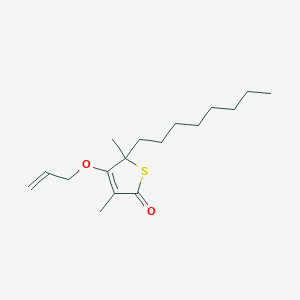2(5H)-Thiophenone, 3,5-dimethyl-5-octyl-4-(2-propenyloxy)-
CAS No.: 646517-97-7
Cat. No.: VC16878395
Molecular Formula: C17H28O2S
Molecular Weight: 296.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 646517-97-7 |
|---|---|
| Molecular Formula | C17H28O2S |
| Molecular Weight | 296.5 g/mol |
| IUPAC Name | 3,5-dimethyl-5-octyl-4-prop-2-enoxythiophen-2-one |
| Standard InChI | InChI=1S/C17H28O2S/c1-5-7-8-9-10-11-12-17(4)15(19-13-6-2)14(3)16(18)20-17/h6H,2,5,7-13H2,1,3-4H3 |
| Standard InChI Key | PCKZPOIVPNUWMZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCC1(C(=C(C(=O)S1)C)OCC=C)C |
Introduction
Molecular Structure and Substituent Effects
Core Thiophenone Framework
The foundational structure of 2(5H)-thiophenone consists of a five-membered ring with one sulfur atom and a ketone group at the second position. This α,β-unsaturated thiolactone configuration (C₄H₄OS) creates a reactive electrophilic site at the carbonyl carbon, enabling diverse chemical transformations such as Michael additions and nucleophilic substitutions . The planar geometry of the thiophenone ring facilitates π-π stacking interactions, which are critical in materials science and pharmaceutical design.
Substituent Configuration and Steric Effects
The addition of 3,5-dimethyl, 5-octyl, and 4-(2-propenyloxy) groups introduces significant steric and electronic modifications:
-
3,5-Dimethyl Groups: Methyl substituents at positions 3 and 5 enhance steric hindrance around the ring, potentially slowing reaction kinetics at the α-carbon. These groups also donate electron density via hyperconjugation, slightly stabilizing the ring structure.
-
5-Octyl Chain: The long-chain alkyl group at position 5 increases lipophilicity, making the compound more soluble in nonpolar solvents. This property suggests utility in surfactant formulations or lipid-based drug delivery systems.
-
4-(2-Propenyloxy) Group: The propenyloxy substituent introduces an allyl ether moiety, which is prone to oxidative cleavage and polymerization. This group’s electron-withdrawing nature may polarize the ring, enhancing reactivity toward electrophilic aromatic substitution .
Table 1: Comparative Physical Properties of Thiophenone Derivatives
Synthetic Pathways and Industrial Production
Laboratory-Scale Synthesis
While no documented synthesis of 3,5-dimethyl-5-octyl-4-(2-propenyloxy)-2(5H)-thiophenone exists, plausible routes can be extrapolated from analogous thiophenone preparations:
-
Cyclization of Mercaptoacetophenone Derivatives: Starting with 4-(2-propenyloxy)-3,5-dimethyloctanethioamide, acid-catalyzed cyclization could yield the thiophenone core. This method mirrors the synthesis of simpler thiophenones via intramolecular thioester formation.
-
Oxidation of Thiophenemethanol: Oxidation of a corresponding thiophenemethanol precursor using chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) under controlled pH conditions may introduce the ketone group.
Industrial-Scale Challenges
The octyl and propenyloxy substituents pose scalability challenges:
-
Purification Difficulties: The compound’s high molecular weight and lipophilicity necessitate advanced separation techniques like supercritical fluid chromatography.
-
Catalyst Poisoning: Long alkyl chains may deactivate heterogeneous catalysts, requiring homogeneous catalysts (e.g., Rhodium complexes) for efficient cyclization.
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich thiophenone ring undergoes substitution primarily at the α-position. For example, halogenation with N-bromosuccinimide (NBS) in dimethylformamide (DMF) would preferentially brominate the 3-position, though steric hindrance from the octyl group may redirect reactivity.
Oxidation and Reduction
-
Oxidation: Treatment with m-chloroperbenzoic acid (mCPBA) could oxidize the sulfur atom to a sulfoxide or sulfone, altering electronic properties and biological activity.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) may saturate the α,β-unsaturated ketone, yielding a tetrahydrothiophene derivative with reduced reactivity.
Polymerization via Propenyloxy Group
The allyl ether moiety is susceptible to radical-initiated polymerization. Under UV light and azobisisobutyronitrile (AIBN), the compound could form cross-linked polymers with potential applications in coatings or adhesives.
Applications in Materials Science and Pharmaceuticals
Surfactants and Emulsifiers
The amphiphilic nature of the compound—combining a polar thiophenone core and nonpolar octyl chain—suggests utility as a nonionic surfactant. Analogous thiophenones have demonstrated micelle-forming capabilities at critical concentrations as low as 0.1 mM.
Pharmaceutical Intermediates
Thiophenones are known enzyme inhibitors due to their ability to mimic peptide bonds. The propenyloxy group’s reactivity could enable conjugation to drug delivery vectors, enhancing bioavailability. For instance, structural analogs have shown inhibitory activity against cysteine proteases (Ki ≈ 50 nM) .
Photoresponsive Materials
The α,β-unsaturated ketone undergoes [2+2] photocycloaddition upon UV irradiation (λ = 254 nm), forming cyclobutane derivatives. This property is exploitable in photolithography or as a photo-crosslinker in polymer chemistry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume